molecular formula C10H7NO2 B181761 Quinoline-4-carboxylic acid CAS No. 486-74-8

Quinoline-4-carboxylic acid

Cat. No. B181761
CAS RN: 486-74-8
M. Wt: 173.17 g/mol
InChI Key: VQMSRUREDGBWKT-UHFFFAOYSA-N
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Description

Quinoline-4-carboxylic acid, also known as 4-Quinolinecarboxylic acid, is a quinolinemonocarboxylic acid . It has the molecular formula C10H7NO2 and a molecular weight of 173.17 . It is used in the pharmaceutical industry and has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases .


Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized using various methods. One of the methods involves the multicomponent one-pot in situ Doebner reaction . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular structure of Quinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid has been used in the coupling reaction with diamine linker . It has also been used in the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines .


Physical And Chemical Properties Analysis

Quinoline-4-carboxylic acid is a gray powder with a melting point of 202-204°C . It has a SMILES string of OC(=O)c1ccnc2ccccc12 .

Scientific Research Applications

1. Development of Alkaline Phosphatase Inhibitors

  • Summary of Application: Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases .
  • Methods of Application: The structural build-up of the synthesized compounds was based on the spectro-analytical data .
  • Results or Outcomes: Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) .

2. Medicinal Significance of Quinoline

  • Summary of Application: Quinoline motifs, including those with quinoline-4-carboxylic acid, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
  • Methods of Application: This includes traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
  • Results or Outcomes: Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-SARS-CoV-2, and antituberculosis activities .

3. Inhibition of Dihydroorotate Dehydrogenase

  • Summary of Application: A 4-quinolinecarboxylic acid analogue, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Heterocyclic Compounds

  • Summary of Application: Quinolines, including Quinoline-4-carboxylic acid, have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry .
  • Methods of Application: This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Results or Outcomes: Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive, anti-inflammatory, and anti-platelet activity .

5. Biological and Pharmaceutical Activities

  • Summary of Application: Quinoline and its analogues, including Quinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry .
  • Methods of Application: Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are used for the construction and functionalization of this compound .
  • Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

6. Antibacterial and Antifungal Activities

  • Summary of Application: Quinoline, including Quinoline-4-carboxylic acid, has been found to have antibacterial and antifungal activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

7. Synthesis of Heterocyclic Compounds

  • Summary of Application: Quinolines, including Quinoline-4-carboxylic acid, have become important compounds due to their variety of applications in medicinal and synthetic organic chemistry .
  • Methods of Application: This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Results or Outcomes: Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive, anti-inflammatory, and anti-platelet activity .

8. Biological and Pharmaceutical Activities

  • Summary of Application: Quinoline and its analogues, including Quinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry .
  • Methods of Application: Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are used for the construction and functionalization of this compound .
  • Results or Outcomes: Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

9. Antibacterial and Antifungal Activities

  • Summary of Application: Quinoline, including Quinoline-4-carboxylic acid, has been found to have antibacterial and antifungal activities .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

Quinoline-4-carboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

Quinoline-4-carboxylic acid has potential applications in the fields of medicinal and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Future research may focus on the development of small molecules, which could be a rich source of biological potential .

properties

IUPAC Name

quinoline-4-carboxylic acid
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InChI

InChI=1S/C10H7NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMSRUREDGBWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7NO2
Source PubChem
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DSSTOX Substance ID

DTXSID20197567
Record name Quinoline-4-carboxylic acid
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Molecular Weight

173.17 g/mol
Source PubChem
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Physical Description

Cream-colored to light brown powder; [Alfa Aesar MSDS]
Record name 4-Quinolinecarboxylic acid
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Product Name

Quinoline-4-carboxylic acid

CAS RN

486-74-8
Record name 4-Quinolinecarboxylic acid
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Record name Quinoline-4-carboxylic acid
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Record name QUINOLINE-4-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,420
Citations
DB Patel, RH Vekariya, KD Patel… - Journal of Chemical …, 2017 - researchgate.net
… Quinoline-4-carboxylic acid is a very important structure in a synthetic medicinal chemistry. Compounds including a quinoline-4-carboxylic acid have a … Quinoline-4-carboxylic acid were …
Number of citations: 10 www.researchgate.net
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1998 - scripts.iucr.org
The title acid, C10H7NO2, crystallized in the centrosymmetric space group P21/c with one molecule in the asymmetric unit. There is a single hydrogen bond, O—H⋯N, with donor-…
Number of citations: 11 scripts.iucr.org
J Strigáčová, D Hudecova, L Varečka, A Lasikova… - Folia microbiologica, 2000 - Springer
… 2-substituted derivatives of quinoline-4-carboxylic acid and quinoline-4-… with substituted quinoline-4-carboxylic acid derivatives. … Some derivatives of quinoline-4-carboxylic acid elicited …
Number of citations: 22 link.springer.com
MAS Abdelwahid, T Elsaman, MS Mohamed… - Journal of …, 2019 - hindawi.com
… Regarding 2-phenyl quinoline-4-carboxylic acid series, there is a good correlation between the lipophilicity of these molecules and the biological activity. Nonetheless, compound Q5 …
Number of citations: 18 www.hindawi.com
X Wang, X Xie, Y Cai, X Yang, J Li, Y Li, W Chen, M He - Molecules, 2016 - mdpi.com
… position of quinoline-4-carboxylic acid derivatives exhibits … structural modification of quinoline-4-carboxylic acid in order … of pharmaceutical activities of quinoline-4-carboxylic acid, in …
Number of citations: 45 www.mdpi.com
KA Metwally, LM Abdel-Aziz, ESM Lashine… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones was synthesized using an appropriate synthetic route. All the target compounds were evaluated for their in vitro …
Number of citations: 168 www.sciencedirect.com
I Khan, SJA Shah, SA Ejaz, A Ibrar, S Hameed… - RSC …, 2015 - pubs.rsc.org
… great interest in the research of new bioactive heterocycles and our continued interest in the development of potential AP inhibitors, 28 we have synthesized quinoline-4-carboxylic acid …
Number of citations: 32 pubs.rsc.org
MST Makki, DA Bakhotmah… - International Journal of …, 2012 - cyberleninka.org
Highly efficient syntheses of novel fluorine bearing quinoline-4-carboxylic acids and the related compounds had been achieved from cyclocondensation of 2-amino-5-fluorophenyl …
Number of citations: 23 cyberleninka.org
P Hochegger, J Faist, W Seebacher, R Saf… - Bioorganic & medicinal …, 2017 - Elsevier
… Starting from 4-(bromomethyl)benzonitrile the quinoline-4-carboxylic acid 2 was synthesized by a series of reactions. After reaction of the alkyl bromide with morpholine to the tertiary …
Number of citations: 9 www.sciencedirect.com
VB Brasyunas, TA Andreyanova, TS Safonova… - Chemistry of …, 1988 - Springer
… -2,4-dicarboxylic acid, from which quinoline-4-carboxylic acid was obtained by refluxing in … Quinoline-2,4-dicarboxylic acid and quinoline-4-carboxylic acid are widely used to obtain …
Number of citations: 9 link.springer.com

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